molecular formula C20H22FN3O2 B13078738 N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide

Cat. No.: B13078738
M. Wt: 355.4 g/mol
InChI Key: CSVNREZAIDTXMT-UHFFFAOYSA-N
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Description

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a synthetic organic compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.41 g/mol This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a cyclohexylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(4-Chlorophenyl)ureido)cyclohexyl)benzamide
  • N-(4-(3-(4-Methylphenyl)ureido)cyclohexyl)benzamide
  • N-(4-(3-(4-Nitrophenyl)ureido)cyclohexyl)benzamide

Uniqueness

N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide

InChI

InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26)

InChI Key

CSVNREZAIDTXMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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